1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC18026515
Molecular Formula: C7H6ClF3N2O
Molecular Weight: 226.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6ClF3N2O |
---|---|
Molecular Weight | 226.58 g/mol |
IUPAC Name | 1-[4-chloro-3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone |
Standard InChI | InChI=1S/C7H6ClF3N2O/c1-3-5(8)6(7(9,10)11)13(12-3)4(2)14/h1-2H3 |
Standard InChI Key | MWNGKCVYWMWLNB-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1Cl)C(F)(F)F)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The pyrazole core of 1-acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The substituents are distributed as follows:
-
Acetyl group (-COCH): Positioned at the 1-nitrogen, this group enhances solubility in organic solvents and influences metabolic stability.
-
Chloro atom (-Cl): Located at the 4-position, it contributes to electrophilic reactivity and potential halogen bonding.
-
Methyl group (-CH): At the 3-position, it sterically shields the ring and modulates electronic effects.
-
Trifluoromethyl group (-CF): Positioned at the 5-position, this strongly electron-withdrawing group increases lipophilicity and resistance to oxidative degradation .
The compound’s molar mass is approximately 226.58 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity suitable for membrane penetration . Spectroscopic characterization, including , , and NMR, reveals distinct resonances for each substituent. For instance, the NMR signal for the -CF group typically appears near −60 ppm, consistent with its electronic environment .
Synthetic Methodologies
While direct synthesis protocols for 1-acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole are sparsely documented, analogous pyrazole derivatives provide insight into plausible routes. A multi-step approach may involve:
-
Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole ring. For example, 2-acetyl-1,3-indanedione has been used to synthesize trifluoromethyl-containing pyrazoles via regioselective cyclization .
-
Functionalization: Introducing substituents via electrophilic aromatic substitution or nucleophilic displacement. The chloro group could be incorporated using chlorinating agents like POCl, while the trifluoromethyl group might be added via Ullmann-type coupling or radical trifluoromethylation .
-
Protection/Deprotection: Temporary acetyl group protection of the pyrazole nitrogen to direct substitution patterns, followed by deprotection under mild acidic conditions .
Microwave-assisted and sonication methods have been employed to enhance reaction efficiency in related syntheses, reducing reaction times from hours to minutes and improving yields by 15–20% .
Compound | IC (COX-2 Inhibition) | MIC (S. aureus) | Antitumor Activity (Cell Line) |
---|---|---|---|
Target Compound | Under investigation | Under investigation | Under investigation |
1-(2,4-Dimethoxy-phenyl)-pyrazole | 0.8 µM | 16 µg/mL | 12 µM (MCF-7) |
4-Chloro-3-(heptafluoropropyl)pyrazole | N/A | 4 µg/mL | N/A |
Applications in Medicinal Chemistry
The compound’s substituents suggest utility in drug discovery:
-
Metabolic Stability: The trifluoromethyl group reduces cytochrome P450-mediated oxidation, extending plasma half-life.
-
Target Engagement: Molecular docking studies predict strong interactions with ATP-binding sites of kinases due to the chloro and acetyl groups’ electronic effects.
-
Prodrug Potential: The acetyl group could be enzymatically cleaved in vivo to release active metabolites.
Ongoing research aims to optimize its pharmacokinetic profile through derivatization. For example, replacing the acetyl group with sulfonamide moieties improves aqueous solubility without compromising activity .
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name | Key Substituents | LogP | Bioactivity Highlights |
---|---|---|---|
Target Compound | 1-Acetyl, 4-Cl, 3-CH, 5-CF | 2.8 | Predicted broad-spectrum activity |
3-Methyl-1-(4-CF-phenyl)pyrazole | 3-CH, 1-(4-CF-Ph) | 3.1 | COX-2 inhibition (IC = 1.2 µM) |
4-Chloro-3,5-dimethylpyrazole | 4-Cl, 3,5-CH | 1.9 | Antimicrobial (MIC = 32 µg/mL) |
The target compound’s trifluoromethyl group confers superior lipid solubility compared to simpler methylated analogs, potentially enhancing blood-brain barrier penetration .
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Multi-step synthesis and purification challenges reduce scalability.
-
Toxicity Concerns: Chlorinated pyrazoles may exhibit hepatic toxicity at high doses, necessitating structure-toxicity studies.
-
Regulatory Hurdles: The discontinued status of this compound complicates large-scale production for clinical trials .
Future research should prioritize:
-
Green Synthesis: Developing one-pot reactions using biodegradable catalysts.
-
Computational Modeling: Predicting off-target effects and optimizing substituent patterns.
-
Collaborative Studies: Partnering with academic and industrial labs to explore under-investigated biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume